吡草醚

描述

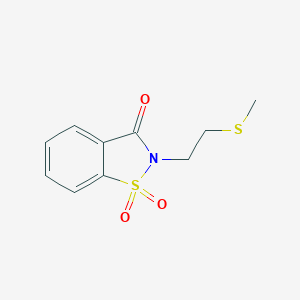

Pyrazoxyfen is a member of the pyrazole class of compounds, specifically a benzoyl pyrazole herbicide. It is known for its use as a pre- or post-emergence herbicide for controlling annual and perennial weeds in rice fields . The compound is characterized by its selective inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids in plants .

科学研究应用

Pyrazoxyfen has a wide range of scientific research applications:

作用机制

Target of Action

Pyrazoxyfen is a pyrazole herbicide that primarily targets the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) in plants . HPPD is a key enzyme involved in the biosynthesis of tocopherol and plastoquinone, which are crucial for the normal growth of plants .

Mode of Action

Pyrazoxyfen acts as a selective, systemic herbicide that is absorbed through young stems and roots . It inhibits the action of HPPD, thereby disrupting the synthesis of key plant growth compounds . This inhibition leads to a bleaching effect, as the disruption in the synthesis of these compounds affects the formation of carotenoids, which protect chlorophyll from damage .

Biochemical Pathways

The inhibition of HPPD by Pyrazoxyfen disrupts the biosynthesis of tocopherol and plastoquinone . These compounds play a vital role in the electron transport chain of photosynthesis and are essential for the normal growth and development of plants. The disruption of these pathways leads to the bleaching of the plant tissues, eventually leading to plant death .

Pharmacokinetics

The pharmacokinetic properties of Pyrazoxyfen are characterized by its absorption, distribution, metabolism, and excretion (ADME). Pyrazoxyfen is moderately mobile in the environment and has the potential for particle-bound transport . .

Result of Action

The molecular and cellular effects of Pyrazoxyfen’s action result in the bleaching of plant tissues. This is due to the disruption of carotenoid synthesis, which protects chlorophyll from damage. Without this protection, chlorophyll is damaged, leading to a loss of green color in the plant tissues, a condition known as bleaching . This ultimately leads to the death of the plant.

Action Environment

The efficacy and stability of Pyrazoxyfen are influenced by environmental factors. For instance, Pyrazoxyfen is more rapidly degraded under flooded conditions than under upland conditions . Additionally, it has been noted that Pyrazoxyfen can be used in direct-seeded rice fields, but temperatures above 35°C may cause temporary crop damage . Therefore, the environmental conditions play a significant role in the effectiveness and safety of Pyrazoxyfen application.

生化分析

Biochemical Properties

Pyrazoxyfen plays a significant role in biochemical reactions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of carotenoids, which are essential for plant growth and development. By inhibiting HPPD, pyrazoxyfen disrupts the production of carotenoids, leading to the bleaching of plant tissues and ultimately plant death . The interaction between pyrazoxyfen and HPPD involves binding to the enzyme’s active site, preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate .

Cellular Effects

Pyrazoxyfen affects various types of cells and cellular processes. In plant cells, it inhibits the biosynthesis of carotenoids, leading to the disruption of photosynthesis and other cellular functions. This inhibition results in the bleaching of plant tissues and necrosis. Pyrazoxyfen also influences cell signaling pathways and gene expression by interfering with the normal functioning of HPPD . Additionally, it affects cellular metabolism by disrupting the production of essential metabolites required for plant growth .

Molecular Mechanism

The molecular mechanism of pyrazoxyfen involves its binding to the active site of HPPD, a Fe(II)-dependent and non-heme dioxygenase. This binding prevents the enzyme from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the biosynthesis of carotenoids . The inhibition of HPPD by pyrazoxyfen leads to the accumulation of 4-hydroxyphenylpyruvate and a subsequent decrease in carotenoid levels, resulting in the bleaching of plant tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrazoxyfen change over time. The stability and degradation of pyrazoxyfen are influenced by various factors, including environmental conditions and the presence of microorganisms. Studies have shown that pyrazoxyfen is slightly mobile and can undergo particle-bound transport . Over time, the degradation of pyrazoxyfen can lead to the formation of metabolites, which may have different effects on cellular function. Long-term exposure to pyrazoxyfen can result in persistent inhibition of HPPD and sustained disruption of carotenoid biosynthesis .

Dosage Effects in Animal Models

The effects of pyrazoxyfen vary with different dosages in animal models. At low doses, pyrazoxyfen may not exhibit significant toxic effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies in animal models have shown that pyrazoxyfen can affect the liver and kidneys, leading to changes in enzyme activity and metabolic processes. The threshold effects and toxic doses of pyrazoxyfen need to be carefully evaluated to ensure its safe use .

Metabolic Pathways

Pyrazoxyfen is involved in metabolic pathways that include its conversion to various metabolites. The primary metabolic pathway involves the N-demethylation of the pyrazole ring and hydroxylation of the dichlorobenzene ring . These metabolic reactions are catalyzed by cytochrome P450 monooxygenases, which play a crucial role in the detoxification and elimination of pyrazoxyfen from the body. The metabolites of pyrazoxyfen may have different biological activities and can influence metabolic flux and metabolite levels .

Transport and Distribution

Pyrazoxyfen is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects . The transport of pyrazoxyfen involves binding to specific transporters and proteins that facilitate its movement within the plant. The distribution of pyrazoxyfen within the plant can affect its localization and accumulation, influencing its overall efficacy as a herbicide .

Subcellular Localization

The subcellular localization of pyrazoxyfen is primarily within the chloroplasts, where it inhibits the enzyme HPPD . The targeting of pyrazoxyfen to chloroplasts is facilitated by specific signals and post-translational modifications that direct it to this organelle. The localization of pyrazoxyfen within the chloroplasts is crucial for its activity, as it allows the compound to effectively inhibit carotenoid biosynthesis and disrupt photosynthesis .

准备方法

Synthetic Routes and Reaction Conditions: Pyrazoxyfen can be synthesized through various methods, including the reaction of 1,3-diphenylpropane-1,3-dione with dimethylformamide dimethylacetal . The synthesis involves multiple steps, including cyclocondensation and cycloaddition reactions . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of pyrazoxyfen involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent quality. The final product is often purified through crystallization and other separation techniques to achieve the required specifications for agricultural use .

化学反应分析

Types of Reactions: Pyrazoxyfen undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of demethylated products.

Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include hydroxylated and demethylated derivatives, which can exhibit different herbicidal activities and selectivities .

相似化合物的比较

Triketone Herbicides: These include compounds like mesotrione and sulcotrione, which also inhibit HPPD.

Isoxazole Herbicides: Isoxaflutole is another HPPD inhibitor with similar herbicidal activity.

Diketonitrile Herbicides: Compounds like cyprosulfamide fall into this category and share a similar mode of action.

Uniqueness of Pyrazoxyfen: Pyrazoxyfen is unique due to its specific chemical structure, which allows for selective inhibition of HPPD with high potency. It also exhibits a favorable safety profile for use in rice fields, making it a valuable tool for weed management in agriculture .

属性

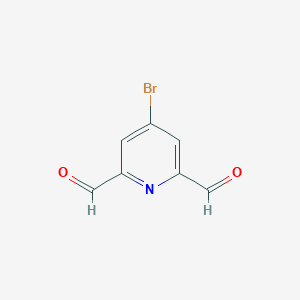

IUPAC Name |

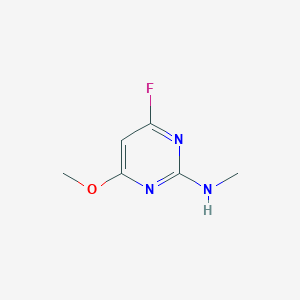

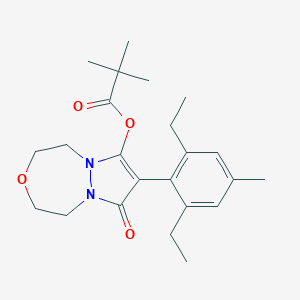

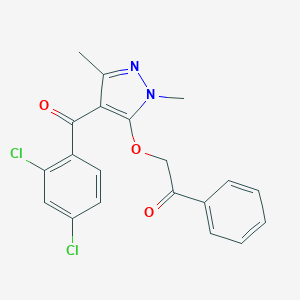

2-[4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O3/c1-12-18(19(26)15-9-8-14(21)10-16(15)22)20(24(2)23-12)27-11-17(25)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKERUJTUOYLBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058167 | |

| Record name | Pyrazoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71561-11-0 | |

| Record name | Pyrazoxyfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71561-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazoxyfen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071561110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 2-[[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS6C1PT8FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of pyrazoxyfen?

A1: Pyrazoxyfen is a benzoylpyrazole herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [] HPPD is a key enzyme in the biosynthesis of plastoquinone, a cofactor vital for carotenoid production. [] By inhibiting HPPD, pyrazoxyfen disrupts carotenoid synthesis, leading to the characteristic bleaching symptoms observed in susceptible plant species. [] It has been observed that pyrazoxyfen is metabolized in plants to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the actual active form inhibiting HPPD. []

Q2: How does the structure of pyrazoxyfen relate to its activity?

A2: Pyrazoxyfen, along with other HPPD-inhibiting herbicides like sulcotrione, benzofenap, and others, share a common structural feature: a diketone pharmacophore. [] This structural motif is believed to be essential for their inhibitory activity against HPPD. [] Research exploring structure-activity relationships of pyrazole benzophenone derivatives, similar to pyrazoxyfen, revealed that modifications to the acyl and phenyl rings significantly influenced herbicidal activity against barnyard grass. [] For instance, compound 5o in the study displayed enhanced potency compared to pyrazoxyfen and was also found to be safer for maize crops. [] This highlights the potential for structural optimization within this class of compounds to improve both efficacy and selectivity.

Q3: How does pyrazoxyfen compare in terms of its environmental impact?

A3: Studies have investigated the degradation of pyrazoxyfen in different soil types and under various conditions. [] Using 14C-labeled pyrazoxyfen, researchers observed that degradation rates varied depending on soil properties and moisture content. [] Mineral soils exhibited faster degradation compared to humic volcanic ash soils, with half-lives ranging from 3-5 days and 5-34 days, respectively. [] Furthermore, degradation was generally faster under flooded conditions compared to upland moisture conditions. [] These findings emphasize the importance of considering environmental factors when assessing the potential impact and persistence of pyrazoxyfen in different agricultural settings.

Q4: Are there any analytical methods for detecting pyrazoxyfen residues?

A4: Yes, a highly selective HPLC method has been developed for the determination of pyrazoxyfen residues in brown rice. [] This method involves extracting the rice sample with acetonitrile and then separating pyrazoxyfen from other components using a specialized ODS column. [] Detection is achieved through a post-column photolysis-fluorescence system, which allows for sensitive and specific quantification of pyrazoxyfen. [] This method is capable of detecting pyrazoxyfen at levels as low as 0.01 μg/g, ensuring consumer safety by monitoring residues in food products. []

Q5: Has pyrazoxyfen demonstrated any synergistic effects when combined with other herbicides?

A5: Research has explored the combination of pyrazoxyfen with other herbicides to potentially enhance weed control. Combinations of pyrazoxyfen with pretilachlor have shown a synergistic effect against barnyard grass (Echinochloa crus-galli). [] Specifically, the mixture exhibited greater herbicidal activity than either compound used alone, suggesting that lower doses could be used to achieve effective weed control. [] This finding highlights the potential for developing novel herbicide formulations that could improve weed management strategies while minimizing potential environmental risks associated with high herbicide application rates.

Q6: What is known about the metabolism of pyrazoxyfen in plants?

A6: Studies have shown that pyrazoxyfen undergoes metabolic transformations in plants, primarily mediated by cytochrome P450 monooxygenases. [] Specifically, research using a yeast system expressing the Arabidopsis thaliana CYP71A12 enzyme demonstrated that this enzyme can metabolize pyrazoxyfen. [] Analysis of the metabolites suggested that CYP71A12 catalyzes N-demethylation at the pyrazole ring and hydroxylation at the dichlorobenzene ring of pyrazoxyfen. [] This finding provides valuable insights into the detoxification pathways of pyrazoxyfen in plants and contributes to a better understanding of the herbicide's fate in the environment.

Q7: Are there any concerns regarding the development of resistance to pyrazoxyfen?

A7: While there is limited information specifically regarding pyrazoxyfen resistance, it is crucial to consider the potential for resistance development with any herbicide. Continuous use of herbicides with the same mode of action can lead to the selection of resistant weed populations. [] Therefore, implementing integrated weed management strategies, such as crop rotation, use of herbicides with different modes of action, and mechanical weed control, is essential to delay or prevent the emergence of herbicide-resistant weeds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。